molecular formula C10H8INO3 B12127758 (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12127758
M. Wt: 317.08 g/mol
InChI Key: IGUVMXTXEXBYJY-SNAWJCMRSA-N
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Description

(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-iodoaniline and maleic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as acetic acid or ethanol, under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Implementation of safety protocols to handle hazardous reagents like iodine compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-iodophenyl)prop-2-enoic acid
  • (2E)-4-[(4-iodophenyl)amino]-4-oxobut-2-enoic acid
  • (2E)-4-[(2-iodophenyl)amino]-4-oxobut-2-enoic acid

Uniqueness

(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

(E)-4-(3-iodoanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+

InChI Key

IGUVMXTXEXBYJY-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O

Origin of Product

United States

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